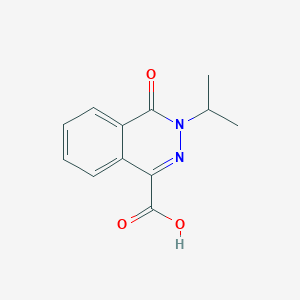

Tert-butyl 2-(iodomethyl)-5,5-dimethylmorpholine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

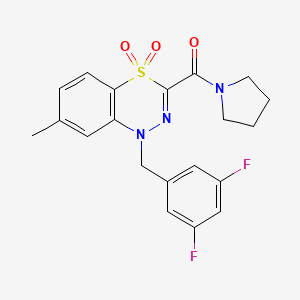

“Tert-butyl 2-(iodomethyl)-5,5-dimethylmorpholine-4-carboxylate” is a complex organic compound. Based on its name, it likely contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving carboxylic acids and alcohols .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Tert-butyl 2-(iodomethyl)-5,5-dimethylmorpholine-4-carboxylate serves as a versatile reagent in organic synthesis, particularly in palladium-catalyzed aminocarbonylation reactions. For example, Dimethylformamide (DMF) can act as an efficient carbon monoxide source in the palladium-catalyzed aminocarbonylation of aryl bromides, where tert-butyl 2-(iodomethyl)-5,5-dimethylmorpholine-4-carboxylate could potentially be used as a substrate or intermediate. Such reactions are useful for synthesizing aryl amides from aryl bromides under microwave heating, demonstrating the compound's utility in facilitating rapid and efficient chemical transformations (Wan et al., 2002).

Auxiliary and Protecting Group Chemistry

The compound finds application in the synthesis of chiral auxiliaries and protecting groups, which are pivotal in asymmetric synthesis and peptide chemistry. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, has been used as a chiral auxiliary and a building block in dipeptide synthesis, showcasing the relevance of tert-butyl 2-(iodomethyl)-5,5-dimethylmorpholine-4-carboxylate derivatives in stereocontrolled organic synthesis (Studer et al., 1995).

Materials Science and Photovoltaics

In materials science, derivatives of tert-butyl 2-(iodomethyl)-5,5-dimethylmorpholine-4-carboxylate could be utilized in the design and synthesis of organic dyes and sensitizers for dye-sensitized solar cells. The synthesis of carboxylated cyanine dyes and their application in improving the photoelectric conversion efficiency of solar cells exemplify how such compounds contribute to advancements in renewable energy technologies (Wu et al., 2009).

Environmental and Green Chemistry

The compound's derivatives also find use in environmental and green chemistry applications, such as in the cyclizative fixation of atmospheric CO2 by unsaturated amines. This process efficiently leads to cyclic carbamates, demonstrating the potential of tert-butyl 2-(iodomethyl)-5,5-dimethylmorpholine-4-carboxylate and its derivatives in carbon capture and utilization strategies (Takeda et al., 2012).

Propriétés

IUPAC Name |

tert-butyl 2-(iodomethyl)-5,5-dimethylmorpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22INO3/c1-11(2,3)17-10(15)14-7-9(6-13)16-8-12(14,4)5/h9H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIRDOLZENEODO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(CN1C(=O)OC(C)(C)C)CI)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(2,3,4-trichlorophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2854160.png)

![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2854161.png)

![1-(4-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)-N-methylpiperidine-4-carboxamide](/img/structure/B2854163.png)

![(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine;hydrochloride](/img/structure/B2854166.png)

![2-(7-benzyl-2-isopropyl-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2854172.png)

![9,9-Dimethyl-2,8-dioxadispiro[2.2.46.23]dodecane](/img/structure/B2854174.png)

![5-[(2,5-Dimethylphenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2854175.png)